Technical Monograph: Methyl 2-(N-(ethoxycarbonyl)sulfamoyl)benzoate
Technical Monograph: Methyl 2-(N-(ethoxycarbonyl)sulfamoyl)benzoate
This technical guide details the chemical structure, synthesis, and reactivity of Methyl 2-(N-(ethoxycarbonyl)sulfamoyl)benzoate , a critical intermediate in the synthesis of sulfonylurea herbicides and saccharin derivatives.
Chemical Architecture & Physiochemical Profile[1]
Methyl 2-(N-(ethoxycarbonyl)sulfamoyl)benzoate represents a bifunctional aromatic scaffold characterized by an ortho-disposition of a methyl ester and an N-acylated sulfonamide moiety. This specific arrangement creates a "masked" reactive center, widely utilized in agrochemical synthesis (specifically sulfonylureas) and medicinal chemistry as a bioisostere of carboxylic acids.
Structural Identity[2]
-
IUPAC Name: Methyl 2-[(ethoxycarbonyl)sulfamoyl]benzoate
-
Molecular Formula:
-
Molecular Weight: 287.29 g/mol
-
Core Moiety: Benzene ring substituted at the 1,2-positions (ortho).
-
Position 1: Methyl ester (
). -
Position 2: N-Ethoxycarbonyl sulfonamide (
).
-
Electronic Environment & Intramolecular Dynamics
The molecule exhibits significant intramolecular hydrogen bonding between the sulfonamide proton (
| Property | Value / Description |
| H-Bond Donor | 1 (Sulfonamide NH) |
| H-Bond Acceptor | 6 (Sulfonyl oxygens, Carbonyl oxygens, Ether oxygens) |
| Acidity ( | ~3.8 (Predicted) - Highly acidic due to electron-withdrawing sulfonyl and carbonyl flanking groups. |
| Solubility | Soluble in polar aprotic solvents (DMSO, DMF, Acetonitrile); limited solubility in water; soluble in aqueous base (with salt formation). |
| Stability | Stable under anhydrous conditions; susceptible to hydrolysis or cyclization (to saccharin) in aqueous base/heat. |
Synthetic Pathways & Mechanistic Insight
The most atom-efficient and industrial-standard synthesis involves the nucleophilic addition of ethanol to 2-methoxycarbonylbenzenesulfonyl isocyanate . This route avoids the use of exogenous bases and generates high-purity product.
Primary Synthesis: The Isocyanate Route
This pathway utilizes the high electrophilicity of the isocyanate carbon. The reaction is typically instantaneous and exothermic.
Reagents:
-
Substrate: Methyl 2-(isocyanatosulfonyl)benzoate (Generated in situ or commercially sourced).
-
Nucleophile: Absolute Ethanol (Anhydrous).
-
Solvent: Dichloromethane (DCM) or Toluene.
Mechanism:
The hydroxyl group of ethanol attacks the central carbon of the isocyanate (
Visualization of Synthesis Pathway
The following diagram illustrates the conversion of the sulfonyl isocyanate to the target carbamate.
Caption: Step-wise formation of the target sulfonylcarbamate from the chlorosulfonyl precursor via the reactive isocyanate intermediate.
Reactivity Profile: The "Ortho Effect"
The utility of Methyl 2-(N-(ethoxycarbonyl)sulfamoyl)benzoate lies in its reactivity. It serves as a "masked" isocyanate and a precursor to heterocycles.
Cyclization to Saccharin Derivatives
Under basic conditions (e.g., Sodium Methoxide), the molecule undergoes base-catalyzed cyclization. The deprotonated sulfonamide nitrogen attacks the ortho-ester carbonyl, eliminating methanol and closing the ring to form Saccharin (or N-ethoxycarbonyl saccharin, which subsequently hydrolyzes).
Conversion to Sulfonylureas
This molecule can react with amines (R-NH2) to form sulfonylureas. The ethoxy group acts as a leaving group (as ethanol), driven by the formation of the stable urea linkage. This is the core chemistry behind herbicides like Metsulfuron-methyl.
Caption: Divergent reactivity pathways: Base-mediated cyclization vs. nucleophilic substitution to form sulfonylureas.
Experimental Protocol: Synthesis via Isocyanate
Objective: Synthesis of Methyl 2-(N-(ethoxycarbonyl)sulfamoyl)benzoate from 2-methoxycarbonylbenzenesulfonyl isocyanate.
Safety Prerequisite: Isocyanates are potent sensitizers and lachrymators. Perform all operations in a fume hood. Ensure anhydrous conditions.
Materials
-
Precursor: 2-Methoxycarbonylbenzenesulfonyl isocyanate (1.0 eq)
-
Reagent: Ethanol (Absolute, 1.1 eq)
-
Solvent: Dichloromethane (DCM), anhydrous
-
Catalyst: None required (reaction is autocatalytic/spontaneous).
Step-by-Step Methodology
-
Preparation:
-
Charge a flame-dried 3-neck round-bottom flask with anhydrous DCM (10 mL per gram of precursor) under Nitrogen atmosphere.
-
Add 2-Methoxycarbonylbenzenesulfonyl isocyanate (1.0 eq) via syringe. Cool the solution to 0°C using an ice bath.
-
-
Addition:
-
Add Ethanol (1.1 eq) dropwise over 15 minutes.
-
Observation: A mild exotherm will occur. Maintain internal temperature < 10°C.
-
-
Reaction:
-
Allow the mixture to warm to room temperature (25°C).
-
Stir for 2 hours.
-
Monitoring: Check reaction completion via TLC (SiO2, 50% EtOAc/Hexane) or IR (disappearance of the strong isocyanate peak at ~2240 cm⁻¹).
-
-
Workup:
-
Concentrate the reaction mixture under reduced pressure (Rotary evaporator, 35°C).
-
The product will precipitate as a white solid.
-
-
Purification:
-
Recrystallize the crude solid from a mixture of Toluene/Hexane or minimal hot Ethanol.
-
Filter and dry under high vacuum.
-
Analytical Validation (Expected Data)
-
IR Spectrum:
-
Absence of
stretch (~2240 cm⁻¹). -
Presence of Sulfonamide
(~3250 cm⁻¹). -
Presence of two Carbonyl peaks: Ester (~1730 cm⁻¹) and Carbamate (~1750 cm⁻¹).
-
-
1H NMR (DMSO-d6):
-
1.20 (t, 3H,
) -
3.85 (s, 3H,
) -
4.10 (q, 2H,
) - 7.7-8.1 (m, 4H, Aromatic)
-
12.0 (s, 1H,
, exchangeable)
-
1.20 (t, 3H,
References
-
Reactivity of Sulfonyl Isocyanates: McFarland, J. W., & Howard, J. B. (1965). The Chemistry of Benzenesulfonyl Isocyanate. The Journal of Organic Chemistry, 30(3), 957-958. Link
-
N-Acyl Sulfonamides as Bioisosteres: Francisco, K. R., et al. (2021).[1] Structure property relationships of N-acylsulfonamides and related bioisosteres. European Journal of Medicinal Chemistry, 218, 113399.[1][2] Link
- Synthesis of Sulfonylureas: Levitt, G. (1983). Sulfonylureas: New High Potency Herbicides. Pesticide Chemistry: Human Welfare and the Environment, Vol 1.
-
General Isocyanate Alcoholysis: Satchell, D. P. N., & Satchell, R. S. (1969). Acylation by Ketens and Isocyanates.[3][4] Chemical Society Reviews. Link
